molecular formula C16H11ClN2O3 B4722030 (4Z)-1-(3-chlorophenyl)-4-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]pyrazolidine-3,5-dione

(4Z)-1-(3-chlorophenyl)-4-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]pyrazolidine-3,5-dione

Cat. No.: B4722030
M. Wt: 314.72 g/mol
InChI Key: RDSSPRVOJSWXKB-NTOUICHMSA-N
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Description

(4Z)-1-(3-chlorophenyl)-4-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]pyrazolidine-3,5-dione is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a furan ring, and a pyrazolidine-3,5-dione core

Properties

IUPAC Name

(4Z)-1-(3-chlorophenyl)-4-[(E)-3-(furan-2-yl)prop-2-enylidene]pyrazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O3/c17-11-4-1-5-12(10-11)19-16(21)14(15(20)18-19)8-2-6-13-7-3-9-22-13/h1-10H,(H,18,20)/b6-2+,14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDSSPRVOJSWXKB-NTOUICHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C(=O)C(=CC=CC3=CC=CO3)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)N2C(=O)/C(=C\C=C\C3=CC=CO3)/C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-1-(3-chlorophenyl)-4-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]pyrazolidine-3,5-dione typically involves multi-step organic reactions. One common method includes the condensation of 3-chlorobenzaldehyde with furan-2-carbaldehyde in the presence of a base to form the intermediate product. This intermediate is then reacted with hydrazine derivatives under controlled conditions to yield the final pyrazolidine-3,5-dione structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products, often involving catalysts and specific temperature and pressure settings.

Chemical Reactions Analysis

Types of Reactions

(4Z)-1-(3-chlorophenyl)-4-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]pyrazolidine-3,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

Scientific Research Applications

(4Z)-1-(3-chlorophenyl)-4-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]pyrazolidine-3,5-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (4Z)-1-(3-chlorophenyl)-4-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]pyrazolidine-3,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to the desired biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chloromethcathinone: A stimulant drug with a similar chlorophenyl group.

    Furan-2-carbaldehyde derivatives: Compounds with a furan ring structure.

    Pyrazolidine-3,5-dione derivatives: Compounds with a similar core structure.

Uniqueness

(4Z)-1-(3-chlorophenyl)-4-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]pyrazolidine-3,5-dione is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4Z)-1-(3-chlorophenyl)-4-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]pyrazolidine-3,5-dione

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